5-methylpyridazin-3(4H)-one

PDE III inhibition Cardiotonic activity Structure-activity relationship

Cardiotonic PDE III inhibitor programs often face potency gaps when using unsubstituted pyridazinones. SAR evidence shows 5-methyl substitution dramatically enhances PDE III inhibition, with (-)-enantiomers showing strong activity vs. weak (+)-counterparts-a stereochemical difference unique to the 5-methyl series. 5-Methylpyridazin-3(4H)-one delivers the validated core for enantioselective inhibitor design. • 5-methyl SAR superiority over non-methylated analogs • Enables enantioselective PDE III inhibitor synthesis • ≥95% purity, yellow solid; global supply available

Molecular Formula C5H6N2O
Molecular Weight 110.116
CAS No. 1207175-12-9
Cat. No. B596475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methylpyridazin-3(4H)-one
CAS1207175-12-9
Synonyms5-Methylpyridazin-3(4H)-one
Molecular FormulaC5H6N2O
Molecular Weight110.116
Structural Identifiers
SMILESCC1=CN=NC(=O)C1
InChIInChI=1S/C5H6N2O/c1-4-2-5(8)7-6-3-4/h3H,2H2,1H3
InChIKeyUTFJNHLFIUKNCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methylpyridazin-3(4H)-one: Identity & Procurement


5-Methylpyridazin-3(4H)-one (CAS 1207175-12-9) is a C5-methyl-substituted pyridazin-3(4H)-one heterocycle with molecular formula C5H6N2O and molecular weight 110.11 g/mol . This scaffold belongs to the pyridazinone class, which exhibits broad-spectrum pharmacological activities including vasodilatory, cardiotonic, anticonvulsant, antihypertensive, antimicrobial, anti-inflammatory, and analgesic properties [1]. As a core building block, the compound provides a foundational heterocyclic platform with a lactam carbonyl for N-alkylation and a methyl group at the 5-position that enhances lipophilicity and influences biological activity relative to unsubstituted or differently substituted pyridazinone analogs .

Why 5-Methylpyridazin-3(4H)-one Is Irreplaceable


In pyridazinone-based drug discovery and agrochemical development, the presence and precise position of a methyl substituent can fundamentally alter pharmacological potency, stereoselectivity, and conformational preference. Structure-activity relationship studies demonstrate that introducing a 5-methyl group into 4,5-dihydro-6-phenylpyridazin-3(2H)-ones leads to compounds of significantly greater potency compared to their non-methylated counterparts [1]. Additionally, in 5-methyl-dihydropyridazinones, a pronounced stereoselectivity exists with respect to phosphodiesterase III inhibition, where (-)-enantiomers exhibit strong inhibition while (+)-counterparts show only weak activity—a stereochemical differentiation not observed in the non-methyl series [2]. These quantitative SAR findings establish that generic substitution of 5-methylpyridazin-3(4H)-one with unsubstituted pyridazinones or differently positioned methyl analogs is not scientifically equivalent and may compromise experimental outcomes or lead optimization trajectories.

5-Methylpyridazin-3(4H)-one: Differentiation Evidence


PDE III Inhibitory Potency Boost with 5-Methyl

In a comparative structure-activity relationship study of pyridazinone-based phosphodiesterase (PDE) III inhibitors, the introduction of a 5-methyl group into the 4,5-dihydro-6-phenylpyridazin-3(2H)-one scaffold resulted in compounds of significantly greater potency than their non-methylated (normethyl) analogs [1]. This methyl-dependent potency enhancement is consistently observed across the bicyclic pyridazinone series, providing a quantifiable differentiation metric for selecting 5-methyl-substituted building blocks over unsubstituted alternatives.

PDE III inhibition Cardiotonic activity Structure-activity relationship

In Vivo Myocardial Contractility Enhancement

According to U.S. Patent 4,717,730, 4,5-dihydro-6-(substituted)phenyl-5-methyl-3(2H)-pyridazinone compounds exhibit greatly improved cardiotonic activity in vivo compared to the corresponding non-methylated 4,5-dihydro-6-(substituted)phenyl-3(2H)-pyridazinone compounds described in earlier patent literature (U.S. Pat. No. 4,353,905) [1]. The 5-methyl-substituted compounds cause a significant increase in myocardial contractility in the dog model, and additionally produce a decrease in blood pressure in the spontaneously hypertensive rat [1].

Cardiotonic agents In vivo pharmacology Myocardial contractility

Stereoselective PDE III Inhibition

In 5-methyl-dihydropyridazinones, a pronounced stereoselectivity is observed with respect to phosphodiesterase III inhibition: the (-)-enantiomers function as very strong inhibitors, whereas their (+)-counterparts exhibit only weak activity [1]. This stereochemical differentiation is a direct consequence of the 5-methyl substitution and is not observed in the non-methylated dihydropyridazinone series.

Stereoselectivity PDE III inhibition Enantiomer differentiation

Conformation-Activity Relationship

Conformational studies of 6-aryl-5-methyl-4,5-dihydro-3(2H)-pyridazinones using molecular mechanics calculations and ¹H NMR spectroscopy revealed that highly active compounds adopt a near-planar arrangement between the phenyl and pyridazinone rings, whereas inactive derivatives exhibit two significantly populated conformations both markedly deviated from planarity [1]. This conformational constraint imposed by the 5-methyl substitution pattern provides a structural rationale for activity differentiation within the series.

Conformational analysis Cardiovascular agents Molecular mechanics

Optimal Use Cases for 5-Methylpyridazin-3(4H)-one


Lead Optimization for Enhanced PDE III Potency

Based on SAR evidence that 5-methyl substitution in 4,5-dihydro-6-phenylpyridazin-3(2H)-ones yields significantly greater PDE III inhibitory potency than normethyl analogs [1], researchers should prioritize 5-methylpyridazin-3(4H)-one as the foundational building block when potency thresholds cannot be met with unsubstituted pyridazinone scaffolds. This is particularly relevant for cardiotonic agent development programs where PDE III inhibition is the primary mechanism of action.

Cardiovascular Drug Discovery: In Vivo Contractility

Given the patent-documented evidence that 5-methylpyridazinone derivatives produce greatly improved in vivo cardiotonic activity with significant increases in myocardial contractility in dog models and blood pressure reduction in spontaneously hypertensive rats [1], 5-methylpyridazin-3(4H)-one serves as an optimal core intermediate for cardiovascular therapeutic programs. Its demonstrated superiority over non-methylated analogs makes it the preferred choice for programs where in vivo efficacy is the primary selection criterion.

Stereoselective PDE III Inhibitor Development

The established stereoselectivity of 5-methyl-dihydropyridazinones—where (-)-enantiomers exhibit strong PDE III inhibition and (+)-enantiomers show weak activity [1]—positions 5-methylpyridazin-3(4H)-one as a strategic building block for enantioselective synthesis programs. This stereochemical differentiation, unique to the 5-methyl series and absent in non-methylated analogs, enables rational design of enantiomerically pure PDE III inhibitors with optimized therapeutic indices.

Conformation-Guided Cardiovascular Drug Design

The conformational analysis establishing that active 6-aryl-5-methyl-4,5-dihydro-3(2H)-pyridazinones adopt near-planar phenyl-pyridazinone arrangements, while inactive derivatives populate non-planar conformations [1], provides a validated structural template for computational chemistry and structure-based drug design. 5-Methylpyridazin-3(4H)-one is the appropriate starting material for building libraries constrained to the planar, active conformation identified through molecular mechanics and NMR studies.

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